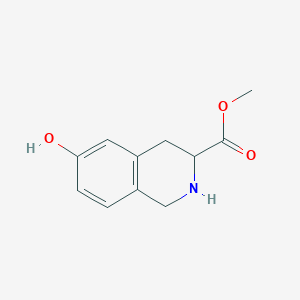
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the family of tetrahydroisoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects by modulating various neurotransmitters and signaling pathways in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. In addition, it has been shown to have neuroprotective properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, it has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail and identify new targets for its therapeutic effects. In addition, there is a need to develop more stable and water-soluble derivatives of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate that can be used in a wider range of experiments.
Synthesemethoden
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized by several methods. One of the most commonly used methods involves the condensation of 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with methyl 3-oxobutanoate in the presence of a catalyst. Another method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
Eigenschaften
CAS-Nummer |
152495-61-9 |
|---|---|
Produktname |
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-8-4-9(13)3-2-7(8)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
UFBYZIGTTYMVBM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




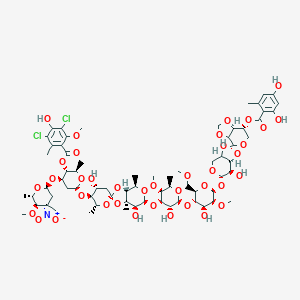

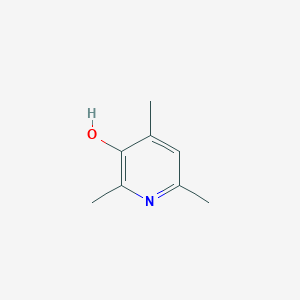
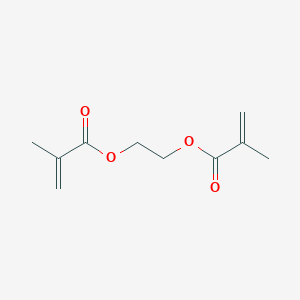
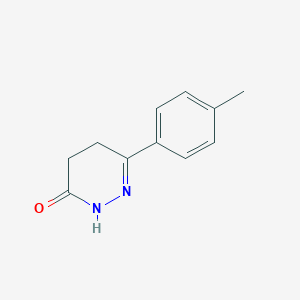
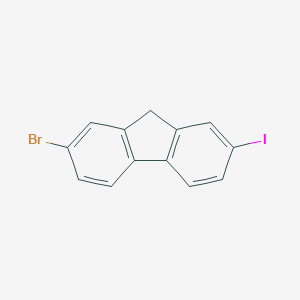
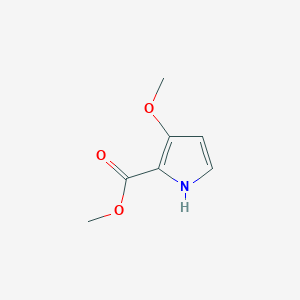

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
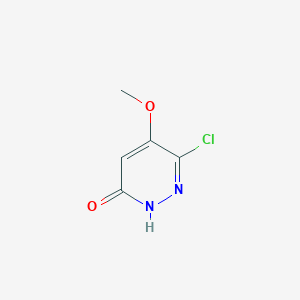
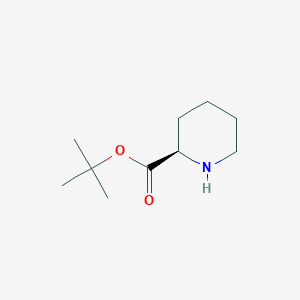
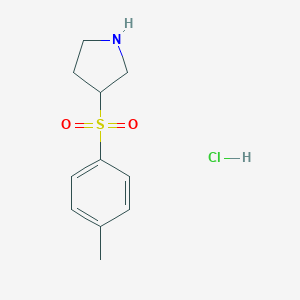
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)